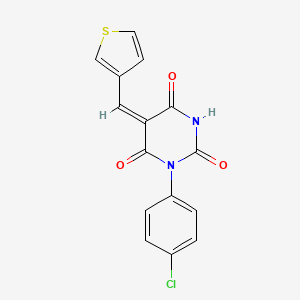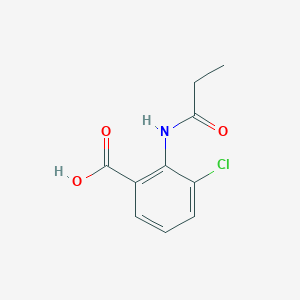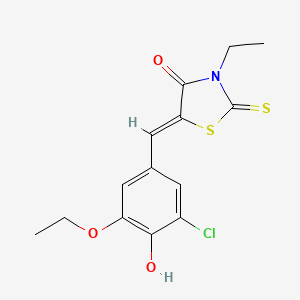![molecular formula C22H16N4O4 B5115954 N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide](/img/structure/B5115954.png)
N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and difuran-2-carboxamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide typically involves the reaction of 4-[(E)-phenyldiazenyl]benzene-1,3-diamine with difuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group can participate in electron transfer reactions, while the difuran-2-carboxamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(phenyldiazenyl)benzene-1,3-diol: A related compound with similar structural features but different functional groups.
N,N’-[4-(phenyldiazenyl)-1,3-phenylene]di(2-thiophenecarboxamide): Another compound with a phenyldiazenyl group and thiophene moieties.
Uniqueness
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide is unique due to its combination of phenyldiazenyl and difuran-2-carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[3-(furan-2-carbonylamino)-4-phenyldiazenylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(19-8-4-12-29-19)23-16-10-11-17(26-25-15-6-2-1-3-7-15)18(14-16)24-22(28)20-9-5-13-30-20/h1-14H,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCLHVBEWAKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301039651 |
Source


|
| Record name | 2-Furancarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301039651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418773-00-9 |
Source


|
| Record name | 2-Furancarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301039651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-Diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)


![2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide](/img/structure/B5115960.png)

![[4-[(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B5115975.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)
